molecular formula C18H13ClFNO2 B2773597 2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide CAS No. 2034296-90-5

2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide

Cat. No. B2773597
CAS RN: 2034296-90-5
M. Wt: 329.76
InChI Key: ZMHWKCODBSRREX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies : Research efforts have been dedicated to developing synthetic methods for fluorinated compounds due to their significance in pharmaceuticals and materials science. For instance, methods to introduce fluorine into compounds, which could be related to the synthesis of fluorinated benzamides, offer insights into creating complex molecules with specific properties (Maruyama et al., 1999).

  • Crystal Structure Determination : The determination of crystal structures of similar compounds, such as 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, provides essential insights into their chemical behavior and potential applications in designing new materials or drugs (Li et al., 2008).

Biological Activity

  • Antimicrobial Properties : Fluorinated benzamides have been studied for their antimicrobial properties. For instance, certain fluorobenzamides containing thiazole and thiazolidine show promising antimicrobial activity, highlighting the potential for similar compounds to be explored as antimicrobial agents (Desai et al., 2013).

  • Antitumor Activity : Benzamide derivatives, including fluorinated ones, have been investigated for their antitumor activities. The synthetic inhibitor of histone deacetylase, MS-27-275, which shares a structural resemblance with benzamide compounds, demonstrated significant in vivo antitumor activity against human tumors, suggesting a potential area of research for similar fluorinated benzamides (Saito et al., 1999).

Materials Science

  • Polyimide Synthesis : The development of soluble fluoro-polyimides from fluorine-containing aromatic diamines indicates the role of fluorinated compounds in creating materials with exceptional thermal stability, low moisture absorption, and high hygrothermal stability. This research area might encompass the synthesis and application of compounds like 2-chloro-6-fluoro-N-(4-(furan-3-yl)benzyl)benzamide in advanced polymeric materials (Xie et al., 2001).

properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO2/c19-15-2-1-3-16(20)17(15)18(22)21-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHWKCODBSRREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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